molecular formula C14H22O6 B14273897 6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) CAS No. 138764-75-7

6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)

Cat. No.: B14273897
CAS No.: 138764-75-7
M. Wt: 286.32 g/mol
InChI Key: GNCCUMYSSGJKED-UHFFFAOYSA-N
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Description

6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) is an organic compound characterized by the presence of two hexane-2,4-dione groups connected via an ethane-1,2-diylbis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) typically involves the reaction of hexane-2,4-dione with ethane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hexane-2,4-dioic acid derivatives.

    Reduction: Formation of hexane-2,4-diol derivatives.

    Substitution: Formation of substituted hexane-2,4-dione derivatives.

Scientific Research Applications

6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter biochemical pathways. The presence of diketone groups allows the compound to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione): Characterized by the presence of two hexane-2,4-dione groups connected via an ethane-1,2-diylbis(oxy) linkage.

    6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione): Similar structure but with variations in the substituents on the hexane-2,4-dione groups.

Uniqueness

The uniqueness of 6,6’-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione) lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the ethane-1,2-diylbis(oxy) linkage provides flexibility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

138764-75-7

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

6-[2-(3,5-dioxohexoxy)ethoxy]hexane-2,4-dione

InChI

InChI=1S/C14H22O6/c1-11(15)9-13(17)3-5-19-7-8-20-6-4-14(18)10-12(2)16/h3-10H2,1-2H3

InChI Key

GNCCUMYSSGJKED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCOCCOCCC(=O)CC(=O)C

Origin of Product

United States

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